2-(2-Iodobenzoyl)-6-methoxypyridine
Overview
Description
2-(2-Iodobenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of an iodine atom attached to the benzoyl group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodobenzoyl)-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 6-methoxypyridine as the primary starting materials.
Formation of 2-Iodobenzoyl Chloride: 2-Iodobenzoyl chloride is prepared by reacting 2-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 2-iodobenzoyl chloride is then reacted with 6-methoxypyridine in the presence of a base such as triethylamine (Et₃N) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(2-Iodobenzoyl)-6-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Iodobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The iodine atom in the benzoyl group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoyl Chloride: A precursor in the synthesis of 2-(2-Iodobenzoyl)-6-methoxypyridine.
2-Iodobenzoic Acid: Another precursor used in the synthesis.
2-Iodosobenzoic Acid (IBA): A related compound with similar iodine-containing structure.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit specific biological activities that are not observed in its analogs .
Properties
IUPAC Name |
(2-iodophenyl)-(6-methoxypyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALQWIGCXPKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249438 | |
Record name | (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-03-2 | |
Record name | (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Iodophenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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